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Introduction
[Tyr8]-Substance P is a synthetic analogue of Substance P (SP), an undecapeptide

neuropeptide of the tachykinin family.[1][2] With the amino acid sequence Arg-Pro-Lys-Pro-Gln-

Gln-Phe-Tyr-Gly-Leu-Met-NH2, this analogue incorporates a tyrosine residue at position 8 in

place of phenylalanine.[3] This substitution makes it a valuable tool in neuroscience research,

particularly for studying the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.

[1][4] [Tyr8]-Substance P is frequently utilized as a biologically active peptide and, when

radiolabeled, serves as a crucial tracer in receptor binding and distribution studies.[1]

Substance P and its receptors are widely distributed throughout the central and peripheral

nervous systems and are implicated in a myriad of physiological and pathological processes,

including pain transmission, inflammation, mood, and anxiety.[2][4][5] The activation of the NK1

receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling

events that are central to these processes.[6] This technical guide provides an in-depth

overview of [Tyr8]-Substance P, its biochemical properties, associated signaling pathways,

and detailed experimental protocols for its use in neuroscience research.

Core Properties of [Tyr8]-Substance P
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Property Value Reference

Amino Acid Sequence
Arg-Pro-Lys-Pro-Gln-Gln-Phe-

Tyr-Gly-Leu-Met-NH2
[3]

Molecular Weight 1363.6 g/mol [3]

Biological Activity

Shows similar biological

activity to Substance P,

requiring approximately twice

the dosage for equivalent

effects in some assays (e.g.,

guinea pig ileum contraction,

dog blood pressure reduction).

[7]

Quantitative Data: Receptor Affinity and Potency
Direct competitive binding data (Ki or IC50 values) for [Tyr8]-Substance P at the NK1 receptor

are not readily available in the reviewed literature. However, the potency of Substance P in

various functional assays provides a strong indication of the expected potency of [Tyr8]-
Substance P, given their similar biological activities.
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Ligand Assay
Cell
Line/Tissue

Parameter Value Reference

Substance P

Intracellular

Calcium

([Ca²⁺]i)

Mobilization

NK1R-

transfected

3T3 cells

-log EC50

(M)
8.53 ± 0.27 [7]

Substance P
cAMP

Accumulation

NK1R-

transfected

3T3 cells

-log EC50

(M)
8.04 ± 0.18 [7]

Substance P

Receptor

Internalizatio

n

SH-SY5Y

cells

expressing

tGFP-tagged

NK1R

EC50 (M) 1.8 x 10⁻⁸ [8]

[(3'-125I) D-

Tyro, (4'-

N3)Phe8,

Nle11]-SP

Competitive

Binding vs

[³H]-SP

Rat brain

membranes
IC50 (nM) 10 [9]

[¹²⁵I]Bolton-

Hunter

Substance P

Saturation

Binding

Rat thymus

and spleen
Kd (nM) 0.10 - 0.14 [10]

Signaling Pathways of [Tyr8]-Substance P via the
NK1 Receptor
Activation of the NK1 receptor by [Tyr8]-Substance P initiates a cascade of intracellular events

primarily through the coupling to Gαq/11 and Gαs proteins.[6][7] This leads to the activation of

multiple downstream effector systems.

Gαq/11 Pathway
The Gαq/11 pathway is the canonical signaling route for the NK1 receptor.
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[Tyr8]-Substance P
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Caption: Gαq/11 signaling pathway activated by [Tyr8]-Substance P.
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Gαs Pathway and Receptor Internalization
In addition to the Gαq pathway, the NK1 receptor can also couple to Gαs, leading to the

production of cyclic AMP (cAMP).[7] Furthermore, agonist binding induces receptor

internalization, a key mechanism for signal desensitization and resensitization.[4]
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Receptor Internalization
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Start: Rink Amide Resin

1. Swell Resin
(DMF)

2. Fmoc Deprotection
(20% Piperidine in DMF)

3. Wash
(DMF, DCM)

4. Couple Fmoc-Amino Acid
(HBTU/HOBt or HATU)

5. Wash
(DMF, DCM)

Repeat Steps 2-5
for each amino acid

in sequence

Next Amino Acid

6. Final Fmoc Deprotection

Final Amino Acid

7. Wash and Dry Resin

8. Cleavage and Side-Chain
Deprotection (TFA cocktail)

9. Precipitate Peptide
(Cold Diethyl Ether)

10. Purification
(RP-HPLC)

End: Purified
[Tyr8]-Substance P
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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